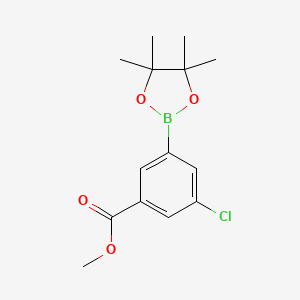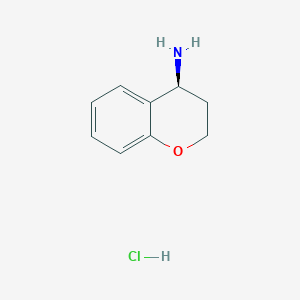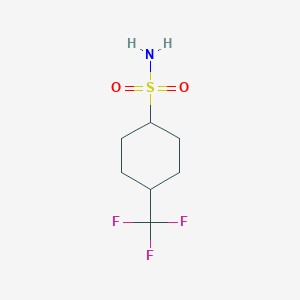
4-(Trifluoromethyl)cyclohexane-1-sulfonamide
Overview
Description
“4-(Trifluoromethyl)cyclohexane-1-sulfonamide” is a chemical compound with the CAS Number: 1340509-45-6 . It has a molecular weight of 231.24 . The IUPAC name for this compound is 4-(trifluoromethyl)cyclohexanesulfonamide .
Molecular Structure Analysis
The InChI code for “4-(Trifluoromethyl)cyclohexane-1-sulfonamide” is 1S/C7H12F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h5-6H,1-4H2,(H2,11,12,13) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
-
Synthesis and Application in Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethylpyridines, which can be synthesized using 4-(Trifluoromethyl)cyclohexane-1-sulfonamide, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
- Results or Outcomes : The use of trifluoromethylpyridines has led to the development of more than 20 new agrochemicals that have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
-
Reaction with Paraformaldehyde
- Application Summary : Trifluoromethanesulfonamide, which can be synthesized from 4-(Trifluoromethyl)cyclohexane-1-sulfonamide, can undergo reaction with paraformaldehyde to give corresponding open chain and cyclic condensation products .
- Methods of Application : The reaction can occur either in sulfuric acid or in ethyl acetate . The specific conditions and parameters of the reaction are not provided in the source.
- Results or Outcomes : The reaction results in the formation of open chain and cyclic condensation products when conducted in sulfuric acid, or the corresponding oxy-methylated products when conducted in ethyl acetate .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
4-(trifluoromethyl)cyclohexane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h5-6H,1-4H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDJZSMGTQQVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cyclohexane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1425283.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![2-chloro-N,N-dimethylimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B1425289.png)
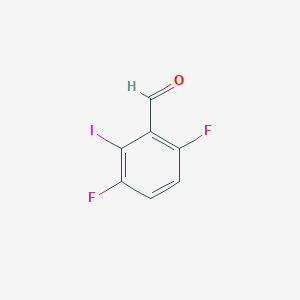
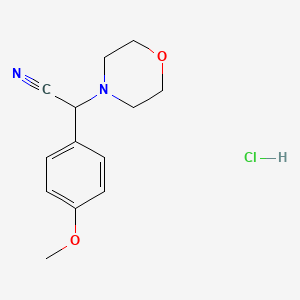
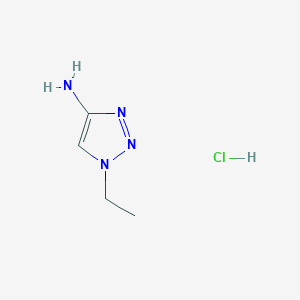
![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)
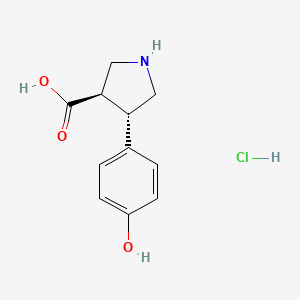
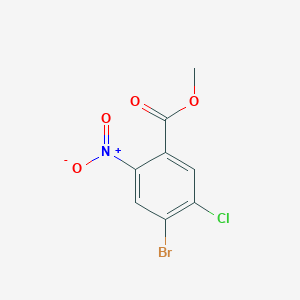
![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
